molecular formula C9H10BClO4 B1593155 (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid CAS No. 850568-11-5

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B1593155
CAS No.: 850568-11-5
M. Wt: 228.44 g/mol
InChI Key: TXLCHOOKBILYOH-UHFFFAOYSA-N
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Description

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic esters, which are related compounds, is known to be considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may also be influenced by pH and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-(ethoxycarbonyl)phenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known by its CAS number 874219-46-2, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in therapy.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and an ethoxycarbonyl group. The general formula can be represented as:

C9H10BClO4\text{C}_9\text{H}_{10}\text{BClO}_4

This structure contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that certain boronic acid derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, derivatives like 2-fluoro-6-formylphenylboronic acid have shown strong activity against ovarian cancer cells by activating caspase-3, a key enzyme in the apoptosis pathway .
  • Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly influence the biological activity of boronic acids. For example, the introduction of fluorine or chlorine at specific positions can enhance antiproliferative effects against cancer cell lines .
  • Targeting Specific Pathways : Boronic acids have been investigated for their ability to inhibit proteasome activity and other critical pathways involved in cancer progression .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. They exhibit inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1 µg/mL . Additionally, some studies suggest potential applications in treating viral infections by targeting viral proteases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Boronic acids can form reversible covalent bonds with diols in enzymes, thereby inhibiting their activity. This property is particularly useful in targeting enzymes involved in tumor growth and bacterial resistance .
  • Cell Membrane Interaction : The ethoxycarbonyl group may enhance membrane permeability, facilitating cellular uptake and increasing the compound's efficacy .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various therapeutic contexts:

StudyPurposeFindings
In vitro study on cancer cell linesAssess antiproliferative activityInduced G2/M phase arrest; increased caspase-3 activity
Antimicrobial susceptibility testingEvaluate antibacterial effectsEffective against E. coli and S. aureus with low MICs
Mechanistic study on enzyme inhibitionInvestigate proteasome inhibitionDemonstrated significant inhibition of proteasome activity

Properties

IUPAC Name

(3-chloro-4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCHOOKBILYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629644
Record name [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-11-5
Record name [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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